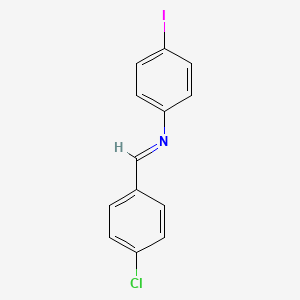

N-(4-chlorobenzylidene)-4-iodoaniline

Description

Contextualization within Aromatic Schiff Base Chemistry and Related Imine Compounds

N-(4-chlorobenzylidene)-4-iodoaniline is a member of the broad class of compounds known as imines, which are characterized by a carbon-nitrogen double bond. More specifically, it is classified as an aromatic Schiff base. vulcanchem.comevitachem.com This classification arises because the imine carbon atom is derived from an aromatic aldehyde (4-chlorobenzaldehyde) and the nitrogen atom is from an aromatic amine (4-iodoaniline). vulcanchem.comevitachem.com

Academic Significance as a Versatile Synthetic Intermediate and Ligand Precursor

The academic importance of this compound stems primarily from its dual role as a versatile synthetic intermediate and a precursor to complex ligands.

As a synthetic intermediate, the imine bond provides a reactive site for various chemical transformations. A notable application is its use as a substrate in asymmetric catalysis. For instance, it participates in gold-catalyzed multicomponent reactions (MCRs) with alkynes and isocyanates to produce structurally complex and stereochemically rich oxazolidinones. vulcanchem.com In these reactions, the rigid structure of the Schiff base helps to control the stereochemical outcome, leading to high diastereoselectivity and enantiomeric excess, demonstrating its utility in building chiral molecular scaffolds. vulcanchem.com

As a ligand precursor, this compound possesses the key features required for coordination with metal ions. Schiff bases are classical ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions from the p, d, and f blocks. The imine nitrogen atom acts as a primary coordination site. Furthermore, the halogen substituents (chlorine and iodine) on the aromatic rings can engage in halogen bonding—a specific type of non-covalent interaction—which can be used to direct the assembly of supramolecular structures and influence the properties of resulting metal-organic frameworks (MOFs). vulcanchem.com The electronic properties conferred by these halogen atoms can also modulate the stability and reactivity of the resulting metal complexes. rsc.orgnih.gov

Overview of Current Research Trajectories and Foundational Methodological Approaches

Current research involving this compound is primarily focused on its synthesis and application in specialized organic reactions.

Foundational Methodological Approaches:

Synthesis: The most common and straightforward method for preparing this compound is the acid-catalyzed condensation of its precursors. vulcanchem.com This typically involves reacting equimolar amounts of 4-chlorobenzaldehyde (B46862) and 4-iodoaniline (B139537) in a suitable solvent, such as ethanol (B145695). vulcanchem.comevitachem.com The mixture is often heated under reflux with a catalytic amount of a weak acid, like acetic acid, to facilitate the dehydration process and drive the reaction toward the imine product. vulcanchem.com The resulting Schiff base is then isolated and purified, commonly by recrystallization. vulcanchem.comevitachem.com

Characterization: The identity and purity of the synthesized compound are confirmed using standard analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to verify the molecular structure, confirming the formation of the characteristic imine bond. evitachem.com Mass spectrometry, particularly using techniques like ion mobility spectrometry, can provide insights into its gas-phase behavior by measuring the collision cross-section (CCS) of its various adducts, which is useful for its identification in complex mixtures. vulcanchem.comuni.lu While a specific crystal structure determination for this exact molecule is not widely reported, X-ray crystallography of analogous halogenated Schiff bases provides critical information on bond lengths, bond angles, and intermolecular interactions, suggesting a largely planar molecular conformation. vulcanchem.com

Reaction Application: A key research trajectory involves its use as a substrate in catalysis. It has been specifically employed in gold-catalyzed asymmetric multicomponent reactions, where its reactivity is harnessed to construct more complex molecules with a high degree of stereocontrol. vulcanchem.com

Structure

3D Structure

Properties

CAS No. |

71511-62-1 |

|---|---|

Molecular Formula |

C13H9ClIN |

Molecular Weight |

341.57 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-N-(4-iodophenyl)methanimine |

InChI |

InChI=1S/C13H9ClIN/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-9H |

InChI Key |

QQRLQNNABICPKV-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C=NC2=CC=C(C=C2)I)Cl |

Canonical SMILES |

C1=CC(=CC=C1C=NC2=CC=C(C=C2)I)Cl |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations

Conventional Synthetic Routes: Acid-Catalyzed Condensation Approaches

The most fundamental method for synthesizing N-(4-chlorobenzylidene)-4-iodoaniline is the acid-catalyzed condensation of its constituent carbonyl and amine precursors. masterorganicchemistry.com This reversible reaction involves the formation of a C=N double bond through the elimination of a water molecule. masterorganicchemistry.comacs.org The typical procedure involves reacting 4-chlorobenzaldehyde (B46862) with 4-iodoaniline (B139537) in a suitable solvent, such as ethanol (B145695), with a catalytic amount of a weak acid like acetic acid. vulcanchem.com

The reaction proceeds via a well-established mechanism. The acid catalyst protonates the carbonyl oxygen of the aldehyde, enhancing its electrophilicity. masterorganicchemistry.com The primary amine then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers follows, leading to the formation of a carbinolamine intermediate. Subsequent protonation of the hydroxyl group creates a good leaving group (water), which is eliminated to form a resonance-stabilized iminium ion. Final deprotonation yields the neutral imine product. masterorganicchemistry.comlibretexts.org

To maximize the efficiency of imine formation, optimization of reaction parameters is crucial. Key variables include the choice of catalyst, solvent, temperature, and reaction time. The pH must be carefully controlled, as the reaction rate is typically optimal around a pH of 5. libretexts.orgchegg.com At lower pH values, the amine nucleophile becomes excessively protonated and non-reactive, while at higher pH, there is insufficient acid to catalyze the dehydration step effectively. libretexts.org

Driving the reaction equilibrium toward the product side is essential for high yields. This is commonly achieved by removing the water byproduct, often through azeotropic distillation with a Dean-Stark apparatus or by using drying agents. acs.orgnih.gov For analogous Schiff bases, such as N-(4-chlorobenzylidene)-4-methoxyaniline, specific conditions have been reported, such as stirring the reactants in ethanol at 367 K for 2 hours, achieving yields as high as 81%. nih.govresearchgate.net The optimization process for a given synthesis involves systematically adjusting these parameters to find the ideal balance for maximizing product yield and minimizing reaction time. researchgate.net

| Parameter | Condition/Variable | Rationale/Effect on Yield | Reference |

|---|---|---|---|

| Catalyst | Acidic (e.g., Acetic Acid, PTSA) | Protonates the carbonyl group, increasing its electrophilicity and facilitates dehydration. | masterorganicchemistry.comvulcanchem.comnih.gov |

| Solvent | Ethanol, Toluene (B28343), Dichloromethane | Affects reactant solubility and can facilitate water removal (e.g., azeotropic distillation with toluene). | acs.orgvulcanchem.comresearchgate.net |

| Temperature | Room Temperature to Reflux | Increases reaction rate; reflux can aid in water removal. | vulcanchem.comnih.govresearchgate.net |

| Water Removal | Dean-Stark Trap, Molecular Sieves, Drying Agents | Shifts the reaction equilibrium towards the product side according to Le Chatelier's principle. | masterorganicchemistry.comacs.orgnih.gov |

| pH | ~5 | Optimal balance between activating the carbonyl group and maintaining the nucleophilicity of the amine. | libretexts.orgchegg.com |

In line with the growing emphasis on sustainable chemical practices, several green methodologies have been applied to imine synthesis. rsc.orgscirp.org These approaches aim to reduce the use of hazardous solvents, minimize waste, and improve energy efficiency. acs.org Notable green strategies include performing the condensation reaction in water, an environmentally benign solvent, often accelerated by techniques like sonication which can improve reactant solubility and kinetics. digitellinc.com

Another successful approach involves the use of recyclable heterogeneous catalysts, such as the acidic resin Amberlyst-15. peerj.com This allows for solventless (neat) reaction conditions at room temperature, simplifying product isolation and catalyst reuse. peerj.com Furthermore, catalyst-free methods have been developed, which rely on microwave irradiation or reduced pressure to drive the reaction to completion, offering high yields without the need for solvents or catalysts. scirp.orgorganic-chemistry.org

Advanced Catalytic Approaches for Derivatization and Transformation

The reactivity of the imine bond and the presence of halogen substituents make this compound a valuable substrate for more complex, catalyzed transformations. vulcanchem.com These methods enable the construction of intricate molecular scaffolds that are not readily accessible through conventional means.

Gold catalysis has emerged as a powerful tool for unique multicomponent reactions (MCRs). rsc.org this compound has been shown to participate in asymmetric MCRs catalyzed by gold complexes. vulcanchem.com For instance, a gold(I) catalyst can facilitate the three-component coupling of the imine, an alkyne, and an isocyanate to generate highly substituted oxazolidinones. vulcanchem.com These reactions are prized for their efficiency, as they form multiple chemical bonds in a single operation from simple starting materials. nih.gov

The proposed mechanism for such a reaction involves the Au(I) catalyst activating the alkyne, making it susceptible to nucleophilic attack by the imine's nitrogen atom. This step forms a vinyl-gold intermediate, which then participates in subsequent bond-forming events to construct the final heterocyclic product. vulcanchem.com

The rigid, planar structure of this compound makes it an excellent substrate for asymmetric catalysis, enabling the synthesis of chiral molecules with high stereocontrol. vulcanchem.com In gold-catalyzed MCRs, the use of chiral ligands on the gold catalyst can induce stereoselectivity. For example, using a chiral gold complex like (S,S)-L4AuCl/AgNTf₂ can lead to the formation of oxazolidinones with high diastereoselectivity (up to 17:1 dr). vulcanchem.com

Similarly, enantioselective transformations can be achieved. The use of the enantiomeric catalyst, (R,R)-L4AuCl/AgNTf₂, has been reported to achieve an 80% enantiomeric excess (ee) in the synthesis of specific oxazolidinone products. vulcanchem.com This demonstrates the compound's utility in building chiral scaffolds, which are of paramount importance in medicinal chemistry and materials science. The ability to control both diastereoselectivity and enantioselectivity highlights the synthetic power of using this imine in advanced catalytic systems. rsc.org

| Reaction Type | Catalyst System | Product Type | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Gold-Catalyzed MCR | (S,S)-L4AuCl/AgNTf₂ | Oxazolidinones | High Diastereoselectivity (up to 17:1 dr) | vulcanchem.com |

| Asymmetric Synthesis | (R,R)-L4AuCl/AgNTf₂ | Chiral Oxazolidinones | High Enantiomeric Excess (80% ee) | vulcanchem.com |

Elucidation of Reaction Pathways and Transition States

Understanding the precise reaction pathways and the nature of transition states is fundamental to controlling and improving chemical reactions. For the acid-catalyzed formation of this compound, the mechanism involves a series of well-defined protonation, addition, and elimination steps. masterorganicchemistry.comlibretexts.org The rate-determining step can vary depending on the pH; at moderately acidic pH, the dehydration of the carbinolamine intermediate is often rate-limiting. libretexts.org

For more complex transformations, such as the gold-catalyzed MCRs, elucidating the mechanism is more challenging but equally important. The proposed pathway involves initial coordination of the gold catalyst to the alkyne, a key activation step. vulcanchem.com Subsequent nucleophilic attack by the imine leads to intermediates like vinyl-gold species. vulcanchem.com Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to model the energies of potential intermediates and transition states, providing deeper insight into the reaction's energetic landscape and the origins of observed stereoselectivity. worktribe.com These theoretical investigations complement experimental findings to build a comprehensive picture of the reaction mechanism.

Kinetic Studies of Imine Formation and Subsequent Reactions

The synthesis of this compound, a Schiff base, typically proceeds via the acid-catalyzed condensation of 4-chlorobenzaldehyde and 4-iodoaniline. rsc.org The general mechanism for Schiff base formation involves two key steps: the initial nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde to form a carbinolamine intermediate, followed by the acid-catalyzed dehydration of this intermediate to yield the final imine product. libretexts.orgpeerj.com

Computational studies on the formation of Schiff bases from benzaldehyde (B42025) and various anilines have shown that in the absence of a catalyst or a polar solvent to stabilize the transition states, the activation energies for both the formation of the carbinolamine and its subsequent dehydration are prohibitively high. peerj.com The presence of an acid catalyst or even a single molecule of water can significantly lower these activation barriers by facilitating proton transfer. peerj.com

In the context of subsequent reactions, this compound has been utilized as a substrate in gold-catalyzed multicomponent reactions. For example, in a reaction with phenylacetylene (B144264) and p-toluenesulfonyl isocyanate, catalyzed by a gold complex, the diastereomeric ratio of the product was found to be influenced by the reaction time and the specific catalytic system used. rsc.org

Table 1: Reaction Parameters in a Gold-Catalyzed Multicomponent Reaction Involving (E)-N-(4-chlorobenzylidene)aniline

| Catalyst System | Time (h) | Diastereomeric Ratio |

| Ph3PAuNTf2 | 20 | 14:1 |

| (S,S)-L4AuCl/AgNTf2 | 36 | 6:1 |

Data sourced from a study on a similar, non-iodinated analogue, (E)-N-(4-chlorobenzylidene)aniline, which provides insight into the reactivity of the imine core. rsc.org

Investigation of Catalytic Cycles and Intermediate Species

The investigation of catalytic cycles and the identification of intermediate species are crucial for understanding the reaction mechanisms involved in the synthesis and transformation of this compound.

Imine Formation:

The formation of the imine itself proceeds through a carbinolamine intermediate. libretexts.org This intermediate is formed by the nucleophilic attack of the nitrogen atom of 4-iodoaniline on the carbonyl carbon of 4-chlorobenzaldehyde. libretexts.org This is followed by a proton transfer to yield the neutral carbinolamine. Under acidic conditions, the hydroxyl group of the carbinolamine is protonated to form a good leaving group (water), which is then eliminated to form an iminium ion. libretexts.org Subsequent deprotonation of the nitrogen atom yields the final this compound and regenerates the acid catalyst. libretexts.org While this is the generally accepted mechanism, direct spectroscopic observation of the carbinolamine intermediate for this specific reaction is not widely reported.

Gold-Catalyzed Reactions:

In gold-catalyzed reactions where this compound acts as a reactant, the catalytic cycle is proposed to involve several key steps. For instance, in multicomponent reactions with alkynes and isocyanates, the proposed mechanism involves: rsc.org

Alkyne Activation: The gold(I) catalyst coordinates to the alkyne, increasing its electrophilicity. rsc.org

Nucleophilic Attack: The nitrogen atom of the imine, this compound, attacks the activated alkyne. This step leads to the formation of a vinyl-gold intermediate. rsc.org

Further Reaction: This intermediate can then undergo further reactions, such as cyclization or reaction with other components like an isocyanate, to form the final product. rsc.org

Theoretical studies on gold-catalyzed reactions of similar systems, such as the cycloisomerization of bromoallenyl ketones, suggest that the gold catalyst activates the substrate by coordinating to a double bond, leading to the formation of cyclic zwitterionic intermediates. nih.gov These intermediates can then undergo rearrangements to form the final products. nih.gov The nature of the ligands on the gold catalyst can also play a crucial role in determining the reaction pathway and the regioselectivity of the products. nih.gov

Table 2: Proposed Intermediates in the Synthesis and Reactions of this compound

| Reaction | Proposed Intermediate | Method of Investigation |

| Imine Formation | Carbinolamine | General Mechanistic Postulation libretexts.org |

| Imine Formation | Iminium Ion | General Mechanistic Postulation libretexts.org |

| Gold-Catalyzed Multicomponent Reaction | Vinyl-gold complex | Proposed Mechanism rsc.org |

| Gold-Catalyzed Cycloisomerization (Analogous Systems) | Cyclic Zwitterionic Gold Intermediate | DFT Computational Studies nih.gov |

Advanced Structural Characterization and Solid State Analysis

X-ray Crystallography for Determination of Molecular Geometry and Crystal Packing

While a specific, publicly available crystal structure determination for N-(4-chlorobenzylidene)-4-iodoaniline is not found in the search results, extensive research on closely related Schiff bases provides a strong basis for understanding its likely molecular geometry and solid-state packing. Analogous structures, such as N-(4-chlorobenzylidene)-4-methoxyaniline and various isomeric nitrobenzylidene-iodoanilines, have been thoroughly investigated, offering valuable insights. nih.govresearchgate.netnih.gov

Bond Lengths, Bond Angles, and Torsional Parameters Analysis

The planarity of the molecule is determined by the torsion angles between the aromatic rings and the central imine linker. In N-(4-chlorobenzylidene)-4-methoxyaniline, the molecule is nearly planar, with a dihedral angle of 9.1 (2)° between the two benzene (B151609) rings. nih.govresearchgate.net In contrast, the crystal structure of N-(p-chlorobenzylidene)-p-chloroaniline reveals a disordered structure where the two aromatic rings are required to be parallel due to a crystallographic inversion center. rsc.org This suggests that the torsional flexibility is a key characteristic of this class of compounds, influenced by both electronic effects of the substituents and crystal packing forces.

Table 1: Expected Bond Distances and Angles for this compound based on Analogous Structures

| Parameter | Expected Value | Reference Compound |

|---|---|---|

| C=N Bond Length | ~1.255 Å | N-(4-chlorobenzylidene)-4-methoxyaniline nih.govresearchgate.net |

Intermolecular Interactions and Packing Motifs in the Solid State

The solid-state architecture of this compound is expected to be governed by a combination of weak intermolecular forces. The presence of both chlorine and iodine atoms makes halogen bonding a significant potential interaction. vulcanchem.com Specifically, the iodine atom's σ-hole could interact with electron-rich atoms on neighboring molecules, influencing the crystal packing. vulcanchem.com

Studies on isomeric nitrobenzylidene-iodoanilines have demonstrated the interplay of C—H···O hydrogen bonds, iodo···nitro interactions, and aromatic π···π stacking interactions in defining their supramolecular structures. nih.gov For this compound, it is anticipated that C—H···π interactions and π···π stacking between the aromatic rings would be prominent packing motifs. The specific arrangement would likely involve layered or herringbone patterns to maximize these stabilizing interactions, a common feature in the solid-state chemistry of planar aromatic molecules. nih.govrsc.org

Gas-Phase Structural Elucidation via Ion Mobility Spectrometry (IMS)

While X-ray crystallography provides data on the static, condensed-phase structure, Ion Mobility Spectrometry (IMS) offers complementary insights into the molecule's intrinsic, gas-phase conformations.

Collision Cross-Section (CCS) Measurements and Conformational Insights

For this compound, predicted Collision Cross-Section (CCS) values have been calculated, providing a theoretical measure of the ion's size and shape in the gas phase. These values are crucial for identifying the compound in complex mixtures using mass spectrometry techniques. vulcanchem.com The predicted CCS values vary depending on the adduct formed during ionization.

Table 2: Predicted Collision Cross-Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) (Source uni.lu) | Predicted CCS (Ų) (Source vulcanchem.com) |

|---|---|---|---|

| [M+H]⁺ | 341.95408 | 157.0 | 159.7 |

| [M+Na]⁺ | 363.93602 | 159.2 | 168.4 |

| [M+K]⁺ | 379.90996 | 159.6 | - |

| [M+NH₄]⁺ | 358.98062 | 171.2 | 165.6 |

The differences in predicted CCS values between sources highlight the dependency on the computational model used. vulcanchem.comuni.lu The larger CCS values for adducts like [M+Na]⁺ and [M+NH₄]⁺ compared to the protonated molecule [M+H]⁺ suggest that the attachment of the larger sodium ion or ammonium (B1175870) group alters the ion's conformation or effective size in the gas phase. vulcanchem.comuni.lu

Correlation between Gas-Phase and Condensed-Phase Structures

A direct experimental correlation between the gas-phase and condensed-phase structures of this compound is not available. However, a general principle is that molecules often exhibit greater conformational freedom in the gas phase compared to the more constrained environment of a crystal lattice. While the solid-state structure is likely to be near-planar to facilitate efficient packing, in the gas phase, a wider range of torsional angles between the two aromatic rings might be accessible. The energy barrier for rotation around the C-N and C-C single bonds adjacent to the imine would determine the distribution of conformers at a given temperature. The predicted CCS values represent a weighted average of the cross-sections of all conformers present in the gas phase.

Conformational Analysis and Torsional Dynamics

The most stable conformation is generally a non-planar, twisted arrangement, which alleviates steric hindrance between the ortho-hydrogens on the aromatic rings and the imine hydrogen. However, as seen in related crystal structures, near-planar conformations are also accessible and can be stabilized by intermolecular interactions in the solid state. nih.govresearchgate.netrsc.org The balance between intramolecular steric effects, which favor a twisted conformation, and intermolecular packing forces, which may favor a more planar structure, is a key aspect of the structural chemistry of this class of compounds. The dynamic equilibrium between these conformers is fundamental to its properties and potential applications.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic structure and properties of N-(4-chlorobenzylidene)-4-iodoaniline. These calculations offer a detailed understanding of the molecule's quantum mechanical nature.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Gaps, Charge Distribution)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the electronic transitions and reactivity of the molecule. The HOMO-LUMO energy gap is a significant indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive and can be easily excited.

The charge distribution within this compound reveals the electrophilic and nucleophilic sites. The nitrogen atom of the imine group and the halogen atoms are regions of particular interest due to their influence on the molecule's reactivity and intermolecular interactions.

| Parameter | Predicted Value |

|---|---|

| HOMO-LUMO Energy Gap | Data not available in search results |

| Ionization Potential | Data not available in search results |

| Electron Affinity | Data not available in search results |

Computational Modeling of Reaction Mechanisms and Transition State Structures

Computational modeling, particularly with DFT, can elucidate the mechanisms of reactions involving this compound. For instance, in gold-catalyzed multicomponent reactions, DFT calculations can map out the reaction pathway. vulcanchem.com This involves identifying key intermediates and transition states. The proposed mechanism for such reactions includes the activation of an alkyne by the gold(I) catalyst, followed by nucleophilic attack from the imine's nitrogen atom to form a vinyl-gold intermediate. vulcanchem.com Computational studies help in understanding the energetics of these steps and the stereoselectivity of the reaction. vulcanchem.com

Vibrational Frequencies and Spectroscopic Property Predictions

DFT calculations can predict the vibrational frequencies of this compound, which correspond to the infrared (IR) and Raman spectra. By comparing the calculated spectra with experimental data, the accuracy of the computational model can be validated, and spectral peaks can be assigned to specific vibrational modes of the molecule. This provides a deeper understanding of the molecular structure and bonding.

| Functional Group | Predicted Wavenumber (cm-1) | Vibrational Mode |

|---|---|---|

| C=N (Imine) | Data not available in search results | Stretching |

| C-I | Data not available in search results | Stretching |

| C-Cl | Data not available in search results | Stretching |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While specific Molecular Dynamics (MD) simulation studies on this compound were not found in the provided search results, this computational technique is invaluable for studying the dynamic behavior of molecules in solution. MD simulations can provide insights into how the molecule interacts with solvent molecules, its conformational flexibility, and the dynamics of its intermolecular interactions over time. Given its low predicted aqueous solubility, MD simulations in organic solvents like chloroform (B151607) or toluene (B28343) would be particularly relevant. vulcanchem.com

Topological Analysis of Electron Density (e.g., QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density distribution to characterize chemical bonds and non-covalent interactions. While specific QTAIM studies on this compound were not detailed in the search results, this analysis would be instrumental in quantifying the nature of the halogen bonds. By locating bond critical points (BCPs) between the halogen atoms and interacting nucleophiles, QTAIM can determine the strength and nature (e.g., shared-shell vs. closed-shell) of these interactions. This would provide a more rigorous understanding of the halogen bonding phenomena discussed in the DFT section.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

The comparison between computationally predicted and experimentally measured spectroscopic data is a cornerstone of modern chemical analysis. This validation process not only confirms the synthesized structure but also provides deep insights into the molecule's electronic environment and vibrational modes. The primary spectroscopic techniques used for the characterization of this compound would include Fourier-Transform Infrared (FT-IR), Raman, Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy.

Vibrational Spectroscopy (FT-IR and Raman)

Theoretical vibrational frequencies for this compound would typically be calculated using DFT methods, with the B3LYP functional and a basis set such as 6-311++G(d,p) being a common choice for providing a good balance between accuracy and computational cost. These calculations, performed on the optimized molecular geometry in the gaseous phase, yield a set of harmonic vibrational frequencies.

Due to the nature of such calculations (e.g., assuming a harmonic oscillator model and being performed in a vacuum), the raw calculated frequencies are often systematically higher than the experimental frequencies obtained from solid-state or solution-phase spectra. Therefore, a scaling factor is typically applied to the computed wavenumbers to improve their agreement with experimental data.

Key vibrational modes of interest for this compound would include:

C=N imine stretching: This is a characteristic and strong absorption in Schiff bases.

C-I and C-Cl stretching: The vibrations associated with the carbon-halogen bonds.

Aromatic C-H and C=C stretching: Vibrations originating from the two phenyl rings.

CH=N bending modes: These are also characteristic of the imine linkage.

A comparative table of predicted and (hypothetical) experimental vibrational frequencies would be structured as follows:

| Vibrational Assignment | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) FT-IR (cm⁻¹) |

| C=N Stretch | Data not available | Data not available |

| Aromatic C-H Stretch | Data not available | Data not available |

| Aromatic C=C Stretch | Data not available | Data not available |

| C-Cl Stretch | Data not available | Data not available |

| C-I Stretch | Data not available | Data not available |

NMR Spectroscopy (¹H and ¹³C)

The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., B3LYP/6-311++G(d,p)), is the standard for calculating isotropic magnetic shielding tensors. These tensors are then converted to chemical shifts by referencing them against a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory.

For this compound, the predicted chemical shifts would provide detailed information about the electronic environment of each nucleus. The electron-withdrawing effects of the chlorine and iodine atoms, as well as the electronegativity of the nitrogen atom in the imine bridge, would significantly influence the chemical shifts of the nearby protons and carbon atoms.

A data table comparing experimental and theoretical chemical shifts would look like this:

¹³C and ¹H NMR Chemical Shifts (ppm)

| Atom | Experimental (ppm) | Calculated (ppm) |

|---|---|---|

| ¹³C | ||

| C=N | Data not available | Data not available |

| C-I | Data not available | Data not available |

| C-Cl | Data not available | Data not available |

| Aromatic Carbons | Data not available | Data not available |

| ¹H | ||

| CH=N | Data not available | Data not available |

UV-Visible Spectroscopy

The electronic absorption spectrum of this compound can be predicted using Time-Dependent DFT (TD-DFT) calculations. These computations, often performed with the same functional and basis set as the geometry optimization, can predict the electronic transition energies and corresponding oscillator strengths. The results are typically compared with the experimental UV-Vis spectrum recorded in a solvent (e.g., ethanol (B145695) or chloroform).

The key electronic transitions, such as π → π* and n → π*, which are characteristic of conjugated systems like Schiff bases, can be identified and analyzed. The solvent environment can be modeled computationally using methods like the Polarizable Continuum Model (PCM) to provide more accurate predictions.

The comparison of the maximum absorption wavelengths (λmax) would be presented as follows:

| Solvent | Experimental λmax (nm) | Calculated λmax (nm) | Transition |

| Ethanol | Data not available | Data not available | π → π |

| Chloroform | Data not available | Data not available | n → π |

Spectroscopic Characterization for Mechanistic and Electronic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Chemical Environments

NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. For N-(4-chlorobenzylidene)-4-iodoaniline, both ¹H and ¹³C NMR are fundamental for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the two aromatic rings and the imine proton. The imine proton (-CH=N-) typically appears as a singlet in the downfield region, often between δ 8.0 and 9.0 ppm, due to the deshielding effect of the double bond and the nitrogen atom. The aromatic protons will present as a set of doublets, characteristic of para-substituted benzene (B151609) rings. The protons on the 4-iodoaniline (B139537) ring and the 4-chlorobenzylidene ring will have slightly different chemical shifts due to the differing electronic effects of the iodine and chlorine substituents.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The imine carbon (-CH=N-) is a key diagnostic peak, typically resonating in the range of δ 158-165 ppm. The carbon atoms of the aromatic rings will show distinct signals. The carbon attached to the iodine atom (C-I) is expected to have a chemical shift around δ 90-100 ppm, while the carbon attached to the chlorine atom (C-Cl) will be in the range of δ 130-140 ppm. The remaining aromatic carbons will appear in the typical aromatic region of δ 120-150 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted data based on analogous structures and spectral databases.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Imine (-CH=N-) | ~8.34 | ~161.6 |

| Ar-H (ortho to -CH=N-) | ~7.71 | - |

| Ar-H (meta to -CH=N-) | ~7.40 | - |

| Ar-H (ortho to -I) | ~7.30 | - |

| Ar-H (meta to -I) | ~6.50 | - |

| Ar-C (C-Cl) | - | ~135.6 |

| Ar-C (C-I) | - | ~95.0 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, offering a fingerprint that is unique to its structure and bonding.

The infrared (IR) spectrum of this compound is characterized by several key absorption bands. The most prominent of these is the stretching vibration of the imine (C=N) bond, which typically appears as a strong band in the region of 1615–1650 cm⁻¹. researchgate.netsamipubco.comresearchgate.netrsc.orgacs.org The precise position of this band can be influenced by the electronic nature of the substituents on the aromatic rings. The spectra also display characteristic bands for the aromatic rings, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450–1600 cm⁻¹ region.

Table 2: Characteristic Vibrational Frequencies for this compound Data compiled from general literature values for similar Schiff bases.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | Medium-Weak |

| Imine C=N | Stretching | 1650-1615 | Strong |

| Aromatic C=C | Stretching | 1600-1450 | Medium-Strong |

| C-Cl | Stretching | 800-600 | Strong |

| C-I | Stretching | 600-500 | Strong |

The vibrations associated with the carbon-halogen bonds are also important diagnostic features. The C-Cl stretching vibration typically appears as a strong band in the fingerprint region of the IR spectrum, generally between 800 and 600 cm⁻¹. The C-I stretching vibration is found at lower frequencies, usually in the 600–500 cm⁻¹ range, due to the larger mass of the iodine atom. mdpi.com The positions of these bands can provide information about the electronic environment and conformation of the molecule.

High-Resolution Mass Spectrometry and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental formula of a compound. longdom.org For this compound (C₁₃H₉ClIN), the calculated monoisotopic mass is 340.9468 g/mol . spectrabase.com HRMS can confirm this mass with high accuracy, typically to within a few parts per million (ppm), which provides strong evidence for the compound's identity.

The fragmentation pattern observed in the mass spectrum gives valuable structural information. Upon ionization, the molecular ion ([M]⁺) of this compound can undergo several fragmentation pathways. Common fragmentation patterns for Schiff bases involve cleavage of the C-N bond and the C-C bond adjacent to the imine group. The presence of the chlorine and iodine isotopes (³⁵Cl/³⁷Cl and ¹²⁷I) will result in characteristic isotopic patterns for the molecular ion and any fragments containing these atoms, further aiding in their identification. Predicted fragmentation could lead to ions corresponding to the 4-chlorobenzylidene cation and the 4-iodoaniline cation.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound Predicted data based on PubChem database. uni.lu

| Adduct | m/z | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 341.95408 | 157.0 |

| [M+Na]⁺ | 363.93602 | 159.2 |

| [M-H]⁻ | 339.93952 | 157.5 |

| [M]⁺ | 340.94625 | 156.3 |

Exact Mass Determination and Elemental Composition Verification

High-resolution mass spectrometry (HRMS) has been instrumental in determining the precise mass and confirming the elemental composition of this compound. The experimentally determined exact mass is reported to be 340.946822 g/mol , which aligns with the theoretical mass calculated for its molecular formula, C₁₃H₉ClIN. spectrabase.com This close correlation provides strong evidence for the compound's identity and purity.

The molecular formula indicates the presence of thirteen carbon atoms, nine hydrogen atoms, one chlorine atom, one iodine atom, and one nitrogen atom. The verification of this composition is a critical first step in the structural characterization of the molecule.

Fragmentation Pathways and Structural Information from Mass Spectrometry/Mass Spectrometry (MS/MS)

Gas chromatography-mass spectrometry (GC-MS) has been utilized to investigate the fragmentation pattern of this compound under electron ionization (EI). spectrabase.com Analysis of the mass spectrum reveals characteristic fragment ions that provide valuable structural information.

While a detailed experimental MS/MS fragmentation study is not extensively published, based on the principles of mass spectrometry and the known fragmentation of similar Schiff bases, several key fragmentation pathways can be proposed. The molecular ion peak ([M]⁺) would be observed at m/z 341 (nominal mass).

Likely fragmentation patterns include:

Cleavage of the C-I bond: Loss of an iodine radical (I•) would result in a fragment ion at m/z 214.

Cleavage of the C-Cl bond: Loss of a chlorine radical (Cl•) would lead to a fragment ion at m/z 306.

Fission of the imine bond (C=N): This could lead to several fragment ions. Cleavage could produce a [C₇H₅Cl]⁺ ion corresponding to the 4-chlorobenzylidyne cation at m/z 124, and a [C₆H₄IN]⁺ ion corresponding to the 4-iodoaniline radical cation at m/z 217.

Formation of tropylium (B1234903) and related ions: Aromatic rings can undergo rearrangement to form stable tropylium ions. For instance, the 4-chlorobenzyl portion could form a chlorotropylium ion.

The following table summarizes the predicted major fragment ions and their corresponding m/z values.

| Fragment Ion | Proposed Structure | m/z (Nominal) |

| [C₁₃H₉ClIN]⁺ | Molecular Ion | 341 |

| [C₁₃H₉ClN]⁺ | [M-I]⁺ | 214 |

| [C₁₃H₉IN]⁺ | [M-Cl]⁺ | 306 |

| [C₇H₅Cl]⁺ | 4-chlorobenzylidyne cation | 124 |

| [C₆H₄IN]⁺ | 4-iodoaniline radical cation | 217 |

This table is based on theoretical fragmentation patterns and requires experimental MS/MS data for full confirmation.

UV-Visible Absorption and Emission Spectroscopy for Electronic Transitions and Photophysical Properties

The electronic transitions and photophysical properties of this compound have been investigated using UV-Visible absorption spectroscopy. The spectra, recorded in methanol (B129727), reveal characteristic absorption bands that are indicative of the electronic structure of the molecule. spectrabase.com

The UV-Vis spectrum of this compound in methanol exhibits distinct absorption maxima (λmax). These absorptions are attributed to π → π* and n → π* electronic transitions within the molecule. The π → π* transitions typically occur at shorter wavelengths with high intensity and originate from the conjugated system formed by the two aromatic rings and the imine bridge. The n → π* transitions, which are generally of lower intensity, involve the non-bonding electrons of the nitrogen atom in the imine group.

| Solvent | λmax (nm) | Transition Type |

| Methanol | Not explicitly stated in search results | π → π* and n → π* |

Specific absorption maxima values from the experimental spectra on SpectraBase were not available in the provided search results. The table reflects the expected transitions based on the general characteristics of similar Schiff bases.

Reactivity Profiles and Chemical Transformations

Imine Bond Reactivity in Cycloaddition and Addition Reactions

The carbon-nitrogen double bond (imine) is a versatile functional group that readily participates in addition and cycloaddition reactions. iosrjournals.orglibretexts.org The nitrogen atom's lone pair of electrons makes it basic, while the imine carbon is electrophilic, making it susceptible to attack by nucleophiles. iosrjournals.orglibretexts.org

One notable example of the imine's reactivity is its participation in gold-catalyzed multicomponent reactions (MCRs). When N-(4-chlorobenzylidene)-4-iodoaniline is reacted with an alkyne and an isocyanate in the presence of a chiral gold catalyst, it yields highly substituted oxazolidinone structures. vulcanchem.com This transformation proceeds with high diastereoselectivity and demonstrates the imine's ability to act as a key building block in constructing complex heterocyclic scaffolds. vulcanchem.com The reaction involves the nucleophilic attack of the imine nitrogen onto a gold-activated alkyne, initiating a cascade that ultimately forms the oxazolidinone ring. vulcanchem.com

While direct [4+2] cycloadditions (Diels-Alder reactions) involving simple imines as the dienophile are often limited by the imine's low reactivity, they can be promoted by Lewis acid catalysis or by using highly reactive dienes. More common are aza-Diels-Alder reactions where the imine acts as the azadiene or dienophile to form nitrogen-containing six-membered rings. Furthermore, imines are well-established partners in 1,3-dipolar cycloadditions with dipoles such as nitrile oxides or azomethine ylides to generate five-membered heterocycles. These general reactivity principles highlight the potential of this compound's imine bond as a site for creating diverse molecular frameworks.

Functional Group Interconversions of Halogen Substituents (Chlorine and Iodine)

The presence of two different halogen atoms on the aromatic rings is a key feature of this compound, enabling selective functionalization through transition-metal-catalyzed cross-coupling reactions. The significant difference in the bond strength and reactivity of the C-I versus the C-Cl bond is the cornerstone of this selectivity.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgtcichemicals.com The first step in these catalytic cycles is typically the oxidative addition of the organohalide to the palladium(0) catalyst. wikipedia.org The reactivity order for this step is generally I > Br > OTf >> Cl. wikipedia.orgyoutube.com This reactivity difference allows for the highly selective functionalization of the C-I bond in this compound while leaving the C-Cl bond intact for subsequent transformations.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide. wikipedia.orgorganic-chemistry.org For this compound, the Sonogashira reaction will occur exclusively at the more reactive C-I bond position under standard conditions (Pd catalyst, Cu(I) cocatalyst, and a base). youtube.comlibretexts.org This allows for the introduction of an alkynyl substituent onto the aniline (B41778) ring, creating extended π-conjugated systems, a valuable motif in materials science. nih.gov

Suzuki Coupling: The Suzuki reaction pairs an organoboron compound (like a boronic acid or ester) with an organohalide. nih.govorganic-chemistry.org Similar to the Sonogashira coupling, the reaction on this compound demonstrates high selectivity for the aryl iodide position. nih.govnih.gov This enables the formation of a new C-C bond, linking a new aryl or alkyl group to the aniline portion of the molecule.

Heck Reaction: The Heck reaction involves the coupling of an alkene with an aryl halide. youtube.comorganic-chemistry.org The regioselectivity again favors the C-I bond, allowing for the vinylation of the aniline ring. nih.gov This method is instrumental in synthesizing stilbene-like structures and other complex olefinic compounds. youtube.com

The following table summarizes the selective cross-coupling reactions at the C-I bond of this compound.

| Reaction Type | Reagents | Catalyst System (Typical) | Product Structure |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) | N-(4-chlorobenzylidene)-4-(alkynyl)aniline |

| Suzuki Coupling | Boronic Acid (R-B(OH)₂) | Pd(OAc)₂, Ligand (e.g., SPhos), Base (e.g., K₂CO₃) | N-(4-chlorobenzylidene)-4-(aryl/alkyl)aniline |

| Heck Coupling | Alkene (CH₂=CHR) | Pd(OAc)₂, Ligand (e.g., P(o-tol)₃), Base (e.g., Et₃N) | N-(4-chlorobenzylidene)-4-(vinyl)aniline |

The unreacted C-Cl bond can be functionalized in a second, separate cross-coupling reaction under more forcing conditions (e.g., higher temperatures, stronger bases, or specialized catalyst systems designed for aryl chlorides). This stepwise functionalization provides a powerful strategy for synthesizing highly complex and unsymmetrical molecules.

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. masterorganicchemistry.com Unlike cross-coupling, the SNAr mechanism does not typically involve a metal catalyst. Instead, it requires the aromatic ring to be activated by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) groups, positioned ortho or para to the leaving group. libretexts.org These EWGs stabilize the negative charge of the intermediate Meisenheimer complex. masterorganicchemistry.comlibretexts.org

For this compound, neither the chloro nor the iodo substituent is on a ring that is strongly activated for SNAr. The imine group itself is not a sufficiently powerful EWG to facilitate this reaction under mild conditions. Therefore, SNAr reactions are generally unfavorable for this substrate compared to the highly efficient cross-coupling pathways.

The typical reactivity order for leaving groups in SNAr reactions is F > Cl > Br > I, which is the reverse of the order seen in palladium-catalyzed cross-coupling. masterorganicchemistry.com If an SNAr reaction could be forced to occur on a related substrate, the chloride would be a better leaving group than the iodide, assuming the electronic environment was favorable. However, for this compound, this pathway remains synthetically less viable than the cross-coupling options.

Derivatization Strategies and Synthetic Utility for Novel Molecular Architectures

The true synthetic power of this compound lies in the strategic combination of its reactive sites. The ability to selectively functionalize the C-I bond, while preserving the C-Cl bond and the imine linkage for later modifications, opens the door to a vast array of novel molecular architectures.

A primary derivatization strategy involves a two-step cross-coupling sequence:

Step 1: A selective Sonogashira, Suzuki, or Heck reaction at the C-I position under mild conditions.

Step 2: A subsequent cross-coupling reaction at the less reactive C-Cl position, often requiring a different catalyst system (e.g., one based on bulky, electron-rich phosphine (B1218219) ligands) and more vigorous reaction conditions.

This approach allows for the controlled, stepwise construction of complex biaryl or multi-component systems. For instance, a fluorescent core could be introduced via a Suzuki reaction at the iodo-position, followed by the attachment of a polymerizable group via a Heck reaction at the chloro-position.

Furthermore, the imine bond can be used as a synthetic handle. It can be:

Reduced: Treatment with a reducing agent like sodium borohydride (B1222165) would convert the imine to a secondary amine, N-(4-chlorobenzyl)-4-iodoaniline. This changes the electronic properties and geometry of the molecular bridge and provides an N-H group for further functionalization (e.g., acylation or alkylation).

Hydrolyzed: Acidic hydrolysis can cleave the imine bond, regenerating the constituent 4-chlorobenzaldehyde (B46862) and 4-iodoaniline (B139537). libretexts.org This can be useful as a protecting group strategy where the imine temporarily masks the amine functionality of 4-iodoaniline during a synthetic sequence.

The combination of these transformations makes this compound a versatile building block for creating molecules with tailored electronic, optical, or biological properties, applicable in fields ranging from materials science to medicinal chemistry. researchgate.netrsc.org

Coordination Chemistry and Metal Complex Formation

Ligand Design Principles and Potential Coordination Modes of N-(4-chlorobenzylidene)-4-iodoaniline

The design of this compound as a ligand is predicated on several key molecular attributes. The central imine (-CH=N-) group is the primary coordination site, with the nitrogen atom's lone pair of electrons readily available for donation to a metal center. nih.gov This fundamental interaction is the basis for the formation of a wide array of metal complexes.

The electronic properties of the ligand are significantly modulated by the halogen substituents. The chlorine atom on the benzylidene ring and the iodine atom on the aniline (B41778) ring are both electron-withdrawing, which influences the electron density on the imine nitrogen and the aromatic systems. This electronic tuning can affect the stability and reactivity of the resulting metal complexes.

Potential Coordination Modes:

Monodentate Coordination: The most straightforward coordination mode involves the nitrogen atom of the imine group binding to a single metal center. This is a common feature of simple Schiff base ligands. researchgate.net

Bridging Coordination: While less common for simple N-aryl Schiff bases, the potential for the imine nitrogen to bridge two metal centers exists, particularly in the formation of polynuclear complexes.

Halogen Bonding: The iodine atom on the aniline ring introduces the possibility of halogen bonding, where the iodine acts as a Lewis acidic center, interacting with Lewis bases. This non-covalent interaction can play a role in the supramolecular assembly of the complexes.

The steric profile of this compound, with its two aryl rings, can also influence the geometry and coordination number of the metal center in its complexes. The relatively planar structure of the molecule can facilitate specific geometric arrangements upon coordination. jocpr.com

Synthesis and Characterization of Transition Metal and Main Group Complexes

While the synthesis of this compound itself is a standard condensation reaction, the preparation of its metal complexes would typically involve the reaction of the Schiff base with a suitable metal salt in an appropriate solvent. vulcanchem.comsigmaaldrich.com The choice of metal (from transition series or main group elements), its oxidation state, and the reaction conditions would dictate the structure and properties of the resulting complex.

Although specific, well-characterized transition metal or main group complexes of this compound are not extensively documented in the reviewed literature, the general principles of Schiff base coordination chemistry provide a framework for their potential synthesis and characterization. semanticscholar.org

Spectroscopic and Magnetic Properties of Complexes

The characterization of putative this compound metal complexes would rely on a suite of spectroscopic techniques.

Spectroscopic Properties:

Infrared (IR) Spectroscopy: A key indicator of coordination is the shift in the vibrational frequency of the imine (C=N) bond. Upon complexation, this band is expected to shift, typically to a lower wavenumber, due to the donation of electron density from the nitrogen to the metal. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would reveal changes in the chemical shifts of the protons and carbons in the ligand upon coordination, providing insights into the binding mode and the structure of the complex in solution. researchgate.net

UV-Visible Spectroscopy: The electronic spectra of the complexes would show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions (for transition metals), which are indicative of the coordination environment and the geometry of the metal center. sigmaaldrich.com

Magnetic Properties:

The magnetic properties of complexes derived from this compound would depend on the identity and oxidation state of the metal ion. nih.gov Complexes with metals such as Cu(II), Ni(II), Co(II), and Fe(III) would be expected to be paramagnetic, and their magnetic moments could be determined using techniques like the Gouy method or a SQUID magnetometer. osti.gov This data would provide information on the number of unpaired electrons and could help in elucidating the geometry of the complex. osti.gov For instance, distinguishing between high-spin and low-spin octahedral complexes or between tetrahedral and square planar geometries can often be achieved through magnetic susceptibility measurements. osti.gov

Catalytic Applications of this compound-Derived Metal Complexes

Schiff base metal complexes are renowned for their catalytic prowess in a wide range of chemical transformations. While specific catalytic applications for complexes of this compound are not widely reported, their potential can be inferred from the known reactivity of analogous systems.

Exploration in Organic Transformation Catalysis

The only documented catalytic application of this compound is as a substrate in gold-catalyzed asymmetric multicomponent reactions to synthesize oxazolidinones. vulcanchem.com In this context, the imine acts as a reactant rather than a ligand in a pre-formed catalytic complex. vulcanchem.com

However, metal complexes derived from this ligand hold potential in various catalytic organic transformations, including:

Oxidation Reactions: Schiff base complexes of metals like copper, cobalt, and manganese are known to catalyze the oxidation of alcohols, phenols, and alkenes. osti.gov

Reduction Reactions: Nickel and cobalt Schiff base complexes have been employed in the catalytic hydrogenation of various functional groups. osti.gov

Coupling Reactions: Palladium and nickel complexes with Schiff base ligands can be active catalysts for cross-coupling reactions, a cornerstone of modern organic synthesis.

The electronic and steric properties of the this compound ligand could be fine-tuned by the choice of the metal center to achieve high activity and selectivity in these transformations.

Role in Polymerization or Material Synthesis

Metal complexes based on Schiff bases have emerged as effective catalysts for polymerization reactions. Specifically, they have been utilized in the ring-opening polymerization (ROP) of cyclic esters, such as lactide, to produce biodegradable polymers like polylactic acid (PLA). Complexes of zinc, titanium, and zirconium with Schiff base ligands have shown significant activity in this area.

While there is no specific research on the use of this compound complexes in polymerization, it represents a viable and unexplored avenue of investigation. The design of the ligand could potentially influence the stereoselectivity of the polymerization, leading to polymers with tailored properties.

Furthermore, the rigid and planar nature of the ligand suggests its potential use in the construction of coordination polymers and metal-organic frameworks (MOFs). The ability of the iodine atom to participate in halogen bonding could further direct the assembly of such materials, leading to novel structures with potential applications in gas storage, separation, or catalysis. vulcanchem.com

Supramolecular Chemistry and Materials Science Applications

Crystal Engineering and Self-Assembly through Intermolecular Interactions

Crystal engineering relies on the understanding and utilization of intermolecular forces to design solid-state structures with predictable and desirable properties. The molecular architecture of N-(4-chlorobenzylidene)-4-iodoaniline, with its combination of halogen atoms and aromatic systems, is well-suited for creating ordered supramolecular assemblies.

The solid-state packing of this compound is governed by a combination of non-covalent interactions, primarily halogen bonding and aromatic interactions.

Halogen Bonding: This is a highly directional interaction between a region of positive electrostatic potential on a halogen atom (the σ-hole) and a Lewis base. semanticscholar.org In this molecule, both the iodine and chlorine atoms can participate in halogen bonding.

Iodine as a Halogen Bond Donor: The iodine atom, being large and polarizable, possesses a significant σ-hole, making it a strong halogen bond donor. It can form robust interactions with halogen bond acceptors such as the imine nitrogen atom (C–I···N) of a neighboring molecule. Studies on analogous systems show that these interactions are a primary force in directing self-assembly. semanticscholar.orgtuni.fi

Chlorine Interactions: The chlorine atom can also act as a halogen bond donor, though weaker than iodine, or as an acceptor.

Competitive Interactions: The presence of both a nitrogen atom and halogen atoms allows for competitive C–I···N and C–I···Cl interactions, influencing the final crystal packing. In similar structures, N···I interactions are often favored due to the stronger Lewis basicity of the nitrogen lone pair compared to a halogen. semanticscholar.org

Aromatic Interactions:

π-π Stacking: The planar nature of the two aromatic rings, connected by the imine linkage, facilitates π-π stacking interactions between adjacent molecules. vulcanchem.com The dihedral angle between the benzene (B151609) rings in analogous Schiff bases is typically small, promoting close packing. nih.gov

C–H···π Interactions: Hydrogen atoms on the aromatic rings can interact with the electron-rich π-face of an adjacent ring, further stabilizing the crystal lattice. These interactions have been observed to link molecules into infinite chains in related structures. researchgate.net

These combined interactions dictate the formation of a stable, three-dimensional supramolecular architecture. The strength and directionality of the halogen bonds, in particular, are key to achieving predictable and well-defined crystal packing.

Table 1: Key Intermolecular Interactions in Halogenated Schiff Bases

| Interaction Type | Donor | Acceptor | Typical Energy (kJ mol⁻¹) | Geometric Features |

|---|---|---|---|---|

| Halogen Bond | C-I | N (imine) | -20 to -60 tuni.fi | Highly directional, linear (Angle ≈ 180°) |

| Halogen Bond | C-I | Cl | -5 to -20 tuni.fi | Directional |

| π-π Stacking | Aromatic Ring | Aromatic Ring | -5 to -50 | Parallel or offset orientation, distance ~3.5 Å |

Data is based on computational and experimental findings for analogous systems.

The ability of this compound to act as both a halogen bond donor and acceptor makes it an excellent building block for designing cocrystals. vulcanchem.com By combining it with other molecules (coformers) that have complementary functionalities (e.g., strong halogen bond acceptors like pyridines or other Lewis bases), it is possible to create new multicomponent crystalline solids with hybrid properties. nih.govresearchgate.net

The formation of cocrystals can be used to modify physical properties such as solubility, stability, and melting point. Research on similar halogenated molecules has demonstrated that co-crystallization with compounds like 1,4-diiodotetrafluorobenzene (B1199613) can lead to highly ordered structures directed by strong N···I halogen bonds. semanticscholar.orgresearchgate.net Mechanochemical methods, such as grinding, have also proven effective in preparing halogen-bonded cocrystals, offering an environmentally friendly route to these novel materials. rsc.org

Furthermore, this compound can participate in multicomponent reactions, where its imine functionality is used to construct more complex molecules, such as oxazolidinones, in a single step. vulcanchem.com This highlights its utility not just in supramolecular synthesis but also in building covalent assemblies.

Exploration of this compound in Metal-Organic Frameworks (MOFs) and Coordination Polymers

While direct incorporation of this compound into Metal-Organic Frameworks (MOFs) or coordination polymers is not yet widely reported, its molecular structure presents intriguing possibilities for this field. MOFs are porous materials constructed from metal nodes and organic linkers, and the choice of linker is crucial for determining the framework's structure and function. rsc.org

The key features of this compound that make it a potential candidate for a linker or modulator in MOFs include:

Coordination Site: The imine nitrogen atom possesses a lone pair of electrons that could coordinate to metal centers, a fundamental interaction for forming MOFs.

Structural Rigidity: The rigid, rod-like structure of the molecule could help in the formation of robust and porous frameworks.

Functional Halogens: The terminal chloro and iodo groups are not typically involved in the primary coordination to form the framework but can be used to functionalize the pores of the MOF. These halogen atoms could serve as binding sites for specific guest molecules through halogen bonding or as reactive sites for post-synthetic modification of the framework.

Its integration could lead to MOFs with tailored properties for applications such as gas separation, where specific interactions with the halogen atoms could enhance selectivity for certain gases like CO2. researchgate.netmdpi.com

Potential for Integration into Advanced Functional Materials Systems

The electronic and structural properties of this compound suggest its potential for use in creating advanced functional materials.

Schiff bases are a well-known class of organic compounds with interesting photophysical properties stemming from their conjugated π-electron systems. The presence of a chloro and a heavy iodo atom in this compound can significantly modulate its electronic structure.

Tuning Electronic Properties: The electron-withdrawing nature of the chlorine atom and the heavy-atom effect of iodine can influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This can affect its absorption and emission spectra, making it a candidate for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Building Block for Polymers: The molecule could serve as a monomer or a building block for conjugated polymers. The halogen atoms provide reactive handles for polymerization reactions (e.g., Sonogashira or Suzuki coupling), allowing for the creation of larger, well-defined optoelectronic materials.

The principle of molecular recognition is central to the development of chemosensors. The directional and specific nature of halogen bonding makes this compound a promising platform for the design of sensors for non-biological analytes.

The iodine atom's electropositive σ-hole can act as a highly specific recognition site for Lewis basic species, such as anions or neutral molecules containing nitrogen or oxygen atoms. semanticscholar.org The binding of a target analyte to the iodine atom would perturb the electronic structure of the entire conjugated molecule, leading to a detectable change in its optical properties (color or fluorescence) or its electrochemical response. This mechanism could be harnessed to create selective sensors for environmental monitoring or industrial process control. Research on halogen-bonded complexes confirms that these interactions are strong and specific enough to be used for molecular recognition purposes. tuni.firsc.org

Future Research Directions and Unexplored Avenues

Innovations in Green and Sustainable Synthetic Methodologies for N-(4-chlorobenzylidene)-4-iodoaniline

The conventional synthesis of this compound involves an acid-catalyzed condensation reaction between 4-chlorobenzaldehyde (B46862) and 4-iodoaniline (B139537) in a solvent such as ethanol (B145695). vulcanchem.com While effective, this method aligns with traditional synthesis paradigms that are increasingly being re-evaluated for their environmental impact. The future of synthesizing this compound lies in the adoption of green and sustainable chemistry principles.

Future research should focus on developing synthetic routes that minimize or eliminate the use of hazardous solvents and catalysts. Potential avenues include:

Solvent-free reactions: Conducting the condensation reaction under solvent-free conditions, perhaps with microwave or ultrasonic irradiation to provide the necessary energy, would significantly reduce volatile organic compound (VOC) emissions.

Water as a solvent: Exploring water as a reaction medium, given its environmental benignity, presents a key green alternative. This would require investigation into the solubility and reactivity of the starting materials in aqueous environments, possibly with the aid of surfactants.

Solid-state synthesis: Grinding the two solid reactants together, with or without a catalytic amount of a solid acid, could offer a completely solvent-free and energy-efficient pathway.

Bio-catalysis: The use of enzymes as catalysts could provide high selectivity and operate under mild, environmentally friendly conditions.

The industry's move towards more sustainable practices encourages research into greener methods for synthesizing and using key building blocks like 4-iodoaniline. calibrechem.com

Table 1: Comparison of Synthetic Methodologies for this compound

| Methodology | Catalyst | Solvent | Key Advantages | Research Focus |

|---|---|---|---|---|

| Conventional | Acetic Acid vulcanchem.com | Ethanol vulcanchem.com | Established, reliable | N/A |

| Microwave-Assisted | Solid Acid (e.g., clay) | Solvent-free | Rapid reaction times, energy efficiency | Catalyst screening, optimization of power and time |

| Ultrasonication | None/Mild Acid | Solvent-free/Water | Enhanced reaction rates, mechanical activation | Frequency and power optimization |

| Aqueous Synthesis | Surfactant/Phase-transfer catalyst | Water | Environmentally benign, reduced cost | Catalyst development, pH control |

Application of Advanced Spectroscopic Probes for Real-Time Reaction Monitoring and Mechanistic Insights

Understanding the kinetics and mechanism of the formation of this compound is crucial for process optimization and control. The implementation of Process Analytical Technology (PAT) using advanced spectroscopic probes offers a powerful solution for real-time, in-line monitoring. polito.it This approach moves quality control from post-production testing to a continuous, integrated part of the manufacturing process. polito.it

Techniques such as Near-Infrared (NIR), Raman, and UV-Vis spectroscopy can be employed to track the concentration of reactants and the formation of the imine product in real time. polito.itmdpi.com An immersion probe connected to a spectrometer could continuously analyze the reaction mixture, providing data to build kinetic models. mdpi.com This data is invaluable for understanding the reaction mechanism, identifying potential intermediates, and determining the optimal endpoint of the reaction, thereby preventing the formation of impurities and maximizing yield.

Table 2: Spectroscopic Probes for Reaction Monitoring

| Spectroscopic Technique | Information Provided | Mode of Application | Potential Insights |

|---|---|---|---|

| Raman Spectroscopy | Molecular vibrational modes, specific functional groups (C=N) mdpi.com | In-line immersion probe | Real-time concentration of reactants/product, kinetic data |

| Near-Infrared (NIR) | Overtone and combination bands, concentration changes polito.it | In-line fiber optic probe | Process trajectory, endpoint determination |

| UV-Vis Spectroscopy | Electronic transitions, conjugated systems mdpi.com | In-line flow cell/probe | Monitoring disappearance of aldehyde and appearance of Schiff base |

These methods, combined with chemometric analysis, can provide a deep understanding of the synthesis, ensuring high quality and consistency. polito.itmdpi.com

High-Throughput Computational Screening for Novel Reactivity and Materials Applications

Computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules before they are ever synthesized in a lab. For this compound, high-throughput computational screening can accelerate the discovery of new applications. By systematically modifying the molecular structure in silico—for example, by changing the position or type of halogen substituents—researchers can create vast virtual libraries of related compounds.

These libraries can then be screened for desirable electronic, optical, or physical properties. For instance, Density Functional Theory (DFT) calculations can predict parameters like the HOMO-LUMO gap (related to electronic conductivity and color), hyperpolarizability (related to non-linear optical properties), and molecular electrostatic potential maps, which identify reactive sites. researchgate.net Predicted data, such as the collision cross-section values from ion mobility spectrometry, already provide insights into the molecule's gas-phase behavior, which is crucial for mass spectrometry-based identification. vulcanchem.comuni.lu Expanding these computational studies could guide synthetic efforts toward derivatives with tailored functions for materials science or as intermediates in complex syntheses.

Expansion into Advanced Functional Material Architectures and Their Structure-Property Relationships

The rigid, planar structure of this compound, combined with the presence of both chlorine and iodine atoms, makes it an intriguing candidate for the design of advanced functional materials. vulcanchem.com The different sizes and polarizabilities of the halogen atoms can be exploited to control intermolecular interactions, such as halogen bonding, which are critical for directing the self-assembly of molecules into well-defined crystal structures. vulcanchem.com

Future research could explore the incorporation of this Schiff base into more complex architectures, such as:

Liquid Crystals: The rod-like shape of the molecule is a common feature of liquid crystalline materials. Modifications to the structure could lead to new materials for display technologies.

Organic Semiconductors: The conjugated π-system of the molecule could be exploited in organic electronics, such as Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs), after suitable structural tuning.

Porous Crystalline Frameworks: Using this molecule as a building block (or "strut") in the construction of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) could yield materials with high porosity for applications in gas storage or catalysis.

A key focus of this research would be to establish clear structure-property relationships, understanding how specific molecular features translate into macroscopic material properties.

Exploration of this compound in Complex Multi-Component Reaction Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. This compound has already demonstrated its utility as a substrate in gold-catalyzed asymmetric MCRs to produce chiral oxazolidinones. vulcanchem.com

This serves as a strong foundation for exploring its reactivity in other MCR systems. The imine functionality is a key reactive group that can participate in a wide variety of transformations. Future work could investigate its use in well-known MCRs such as the Ugi, Passerini, or Biginelli reactions, potentially leading to the rapid synthesis of diverse libraries of complex heterocyclic compounds. beilstein-journals.org The presence of two different halogen atoms also offers sites for subsequent cross-coupling reactions, allowing the products of the MCR to be further elaborated into even more complex molecular architectures, which are of significant interest in medicinal chemistry and drug discovery. calibrechem.com

Q & A

Q. What are the standard synthetic protocols for preparing N-(4-chlorobenzylidene)-4-iodoaniline?

The compound is synthesized via a Schiff base condensation reaction between 4-chlorobenzaldehyde and 4-iodoaniline in ethanol. The reaction mixture is stirred at room temperature for 4 hours, followed by crystallization at low temperatures to obtain pure crystals . Alternative methods involve refluxing in dry dichloromethane with catalysts like triethylamine, though yields may vary depending on reaction conditions .

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?

- Single-crystal X-ray diffraction (XRD): Essential for resolving conformational dynamics and disorder in the crystal lattice. For example, variable-temperature XRD can reveal pedal motion in analogous Schiff bases .

- NMR spectroscopy: H and C NMR confirm imine bond formation and aromatic substitution patterns .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and purity .

Q. How should solvents be selected for synthesis and recrystallization?

Ethanol is optimal for condensation reactions due to its polarity and ability to stabilize Schiff base formation. Dichloromethane is preferred for low-temperature reactions (e.g., β-lactam synthesis at -12°C). For recrystallization, cold ethanol or methanol ensures high-purity crystals .

Advanced Research Questions

Q. How can conformational dynamics in this compound crystals be experimentally analyzed?

Variable-temperature XRD studies are critical. For example, dynamic disorder caused by pedal motion (rotation of aromatic rings) has been observed in similar N-benzylideneaniline derivatives. Cooling crystals to 100–150 K reduces thermal motion, enabling precise determination of disordered positions .

Q. What strategies improve low yields in cyclization reactions involving this compound?

In β-lactam synthesis, Silphos (a solid-supported catalyst) enhances reactivity under mild conditions. For instance, using Silphos at room temperature increased yields to 6% compared to no product formation without it. Further optimization could involve microwave-assisted synthesis or alternative catalysts like Lewis acids .

Q. How can computational methods complement experimental data for structural analysis?

- Density Functional Theory (DFT): Predicts equilibrium geometries and electronic properties, which can be cross-validated with XRD bond lengths and angles .

- Graph Set Analysis: Maps hydrogen-bonding patterns to understand supramolecular assembly. This is particularly useful for resolving discrepancies in reported crystal structures .

Q. How to address contradictions in reported crystallographic data for Schiff bases?

Discrepancies often arise from dynamic disorder or solvent inclusion. To resolve these:

Q. What role does this compound play in medicinal chemistry or agrochemical research?

It serves as a precursor for bioactive heterocycles. For example:

- Pyrimidine derivatives: Reacts with pyrazolo[3,4-d]pyrimidine scaffolds to generate EGFR-TK inhibitors for cancer research .